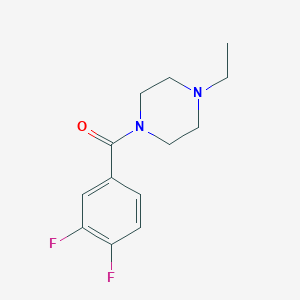

![molecular formula C19H19NO B250330 N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide, also known as DABCO, is a chemical compound that has been widely studied for its potential applications in scientific research. DABCO is a versatile compound that can be used in a variety of fields, including organic synthesis, materials science, and biochemistry. In

Wissenschaftliche Forschungsanwendungen

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide has a wide range of scientific research applications, particularly in organic synthesis and materials science. In organic synthesis, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is commonly used as a base in reactions such as the Michael addition, aldol condensation, and Mannich reaction. In materials science, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Wirkmechanismus

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide acts as a nucleophile in organic reactions, attacking electrophilic centers and facilitating the formation of new bonds. In MOF synthesis, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide acts as a bridging ligand, connecting metal ions to form a three-dimensional network.

Biochemical and Physiological Effects

While N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is not commonly used in biological systems, it has been shown to have potential as an anti-inflammatory agent and as a modulator of ion channels. In a study conducted on rat models, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide was found to have anti-inflammatory effects on the respiratory system, reducing inflammation and improving lung function. Additionally, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide has been shown to modulate ion channels in cardiac cells, potentially making it useful in the treatment of arrhythmias.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N,N-Diallyl[1,1'-biphenyl]-4-carboxamide in lab experiments is its versatility. N,N-Diallyl[1,1'-biphenyl]-4-carboxamide can be used in a variety of reactions and applications, making it a useful tool for researchers in a range of fields. Additionally, N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is relatively inexpensive and easy to obtain.

One limitation of using N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is its potential toxicity. While N,N-Diallyl[1,1'-biphenyl]-4-carboxamide is generally considered to be safe when handled properly, it can be harmful if ingested or inhaled. Researchers working with N,N-Diallyl[1,1'-biphenyl]-4-carboxamide should take appropriate safety precautions to minimize the risk of exposure.

Zukünftige Richtungen

There are several potential future directions for research involving N,N-Diallyl[1,1'-biphenyl]-4-carboxamide. One area of interest is the development of new MOFs and coordination polymers using N,N-Diallyl[1,1'-biphenyl]-4-carboxamide as a ligand. Additionally, further research could be conducted on the anti-inflammatory and ion channel modulating effects of N,N-Diallyl[1,1'-biphenyl]-4-carboxamide, potentially leading to the development of new therapeutic agents. Finally, new applications for N,N-Diallyl[1,1'-biphenyl]-4-carboxamide in organic synthesis and materials science could be explored, potentially leading to the development of new materials and compounds with unique properties.

Synthesemethoden

N,N-Diallyl[1,1'-biphenyl]-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-bromobiphenyl with allylamine, the reaction of 4-bromobiphenyl with allyl alcohol, and the reaction of 4-bromobiphenyl with diallylamine. The latter method is the most commonly used for the synthesis of N,N-Diallyl[1,1'-biphenyl]-4-carboxamide. The reaction involves the addition of diallylamine to 4-bromobiphenyl in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.

Eigenschaften

Molekularformel |

C19H19NO |

|---|---|

Molekulargewicht |

277.4 g/mol |

IUPAC-Name |

4-phenyl-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C19H19NO/c1-3-14-20(15-4-2)19(21)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h3-13H,1-2,14-15H2 |

InChI-Schlüssel |

DAIHXSFUQJFCLD-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Kanonische SMILES |

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)

![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)

![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)